molecular formula C18H15NO3 B1423177 4-Methoxy-3-[(quinolin-7-yloxy)methyl]benzaldehyde CAS No. 1338495-12-7

4-Methoxy-3-[(quinolin-7-yloxy)methyl]benzaldehyde

Cat. No.: B1423177
CAS No.: 1338495-12-7
M. Wt: 293.3 g/mol
InChI Key: AGQNJEZRXXDVCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula and Molecular Weight

The molecular formula of 4-Methoxy-3-[(quinolin-7-yloxy)methyl]benzaldehyde is established as C₁₈H₁₅NO₃, representing a composition of eighteen carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and three oxygen atoms. The molecular weight has been precisely determined through multiple analytical techniques, with reported values consistently indicating 293.32 to 293.33 grams per mole. This molecular weight reflects the substantial size of the molecule, which incorporates both aromatic benzaldehyde and quinoline structural components linked through an oxymethyl bridge.

The elemental composition analysis reveals that carbon constitutes the predominant atomic component, accounting for approximately 73.7% of the total molecular mass, while hydrogen contributes 5.2%, nitrogen 4.8%, and oxygen 16.4%. This distribution underscores the predominantly aromatic character of the compound, with the heteroatoms providing key functional group characteristics that influence both chemical reactivity and physical properties.

Property Value Source
Molecular Formula C₁₈H₁₅NO₃
Molecular Weight 293.32-293.33 g/mol
Carbon Content ~73.7%
Hydrogen Content ~5.2%
Nitrogen Content ~4.8%
Oxygen Content ~16.4%

IUPAC Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry nomenclature for this compound is systematically designated as 4-methoxy-3-(quinolin-7-yloxymethyl)benzaldehyde, reflecting the precise positional relationships between the constituent functional groups. This nomenclature follows standard organic chemistry naming conventions, beginning with the benzaldehyde core structure and incorporating the methoxy substituent at the 4-position and the quinolin-7-yloxymethyl group at the 3-position.

The Chemical Abstracts Service registry number 1338495-12-7 provides the definitive unique identifier for this specific compound, distinguishing it from closely related structural isomers and ensuring precise identification in scientific literature and regulatory documentation. The Molecular Design Limited number MFCD20441346 serves as an additional database reference identifier.

Nomenclature Type Designation
IUPAC Name 4-methoxy-3-(quinolin-7-yloxymethyl)benzaldehyde
Alternative IUPAC 4-Methoxy-3-((quinolin-7-yloxy)methyl)benzaldehyde
CAS Registry Number 1338495-12-7
MDL Number MFCD20441346
Commercial Codes ALBB-017934, ZX-AN016620, STL163929

Structural Isomerism and Positional Variants

The structural framework of this compound exists within a family of closely related positional isomers that differ primarily in the attachment point of the quinoline moiety to the oxymethyl linker. The most significant positional variant is 4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde, which features the quinoline attachment at the 8-position rather than the 7-position. This 8-yloxy isomer, identified by CAS registry number 438530-70-2, shares the identical molecular formula C₁₈H₁₅NO₃ and molecular weight of 293.3 grams per mole but exhibits distinct chemical and physical properties due to the altered quinoline attachment geometry.

The positional difference between the 7-yloxy and 8-yloxy variants significantly influences the three-dimensional molecular geometry and electronic distribution within the quinoline ring system. In the 7-yloxy configuration, the oxygen linkage occurs at a position that is meta to the quinoline nitrogen atom, while the 8-yloxy variant places the oxygen attachment ortho to the nitrogen. This positional distinction affects intermolecular interactions, potential hydrogen bonding patterns, and overall molecular conformation preferences.

Additional structural variants within this chemical family include compounds where the quinoline moiety is replaced with other heterocyclic systems or where the methoxy group positioning is altered on the benzaldehyde ring. For example, 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde represents a variant where the quinoline system is replaced with a simpler methylphenyl group, resulting in the molecular formula C₁₆H₁₆O₃. These structural modifications provide insights into the specific contributions of the quinoline heterocycle to the overall molecular properties and potential biological activities.

Isomer Type Structure CAS Number Key Difference
7-yloxy variant This compound 1338495-12-7 Quinoline at 7-position
8-yloxy variant 4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde 438530-70-2 Quinoline at 8-position
Methylphenyl variant 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde 438219-52-4 Methylphenyl instead of quinoline

2D/3D Conformational Analysis

The two-dimensional structural representation of this compound reveals a linear arrangement connecting the benzaldehyde ring system to the quinoline heterocycle through a flexible oxymethyl bridge. This linear connectivity provides rotational freedom around the carbon-oxygen bonds, enabling multiple conformational states that influence the compound's overall three-dimensional shape and molecular interactions. The benzaldehyde component maintains planarity due to its aromatic character, while the quinoline moiety similarly exhibits planar geometry characteristic of fused aromatic ring systems.

Three-dimensional conformational analysis indicates that the oxymethyl linker serves as a flexible hinge that allows relative rotation between the two aromatic systems. Energy minimization calculations suggest that extended conformations, where the quinoline and benzaldehyde rings are positioned to minimize steric interactions, represent thermodynamically favorable arrangements. However, the molecule can adopt folded conformations where intramolecular interactions between the aromatic systems may provide additional stabilization through pi-pi stacking or edge-to-face aromatic interactions.

The methoxy substituent on the benzaldehyde ring adopts a coplanar orientation with the aromatic system, maximizing conjugation between the oxygen lone pairs and the aromatic pi-electron system. This geometric arrangement contributes to the electron-donating character of the methoxy group and influences the electronic properties of the aldehyde functionality. The quinoline nitrogen atom introduces a basic site within the molecular structure, potentially enabling coordination interactions with metal centers or hydrogen bonding with protic solvents.

Computational modeling studies reveal that the preferred conformations involve dihedral angles between the quinoline and benzaldehyde planes ranging from approximately 60 to 120 degrees, depending on the specific environmental conditions and intermolecular interactions. These conformational preferences directly impact the compound's physical properties, including solubility, crystallization behavior, and potential biological activity.

InChI/SMILES Notation and Digital Representation

The Simplified Molecular Input Line Entry System notation for this compound provides a standardized digital representation that enables precise computational identification and database searching. The SMILES string for this compound is documented as O=CC1=CC=C(OC)C(COC2=CC=C3C=CC=NC3=C2)=C1, which systematically encodes the molecular connectivity and atomic arrangements. This notation begins with the aldehyde functionality (O=C) and proceeds through the benzene ring system, incorporating the methoxy group (OC) and the quinolin-7-yloxymethyl substituent.

The International Chemical Identifier system provides an alternative standardized representation that offers enhanced precision for complex molecular structures. While specific InChI data for the 7-yloxy compound is limited in the available search results, related compounds demonstrate the systematic approach used for quinoline-containing benzaldehyde derivatives. The InChI representation typically includes detailed stereochemical information and provides unambiguous identification even for compounds with multiple chiral centers or complex substituent patterns.

Digital molecular databases utilize these standardized notations to enable rapid searching and identification of chemical structures within large computational libraries. The SMILES and InChI representations serve as molecular fingerprints that facilitate automated structure matching and similarity searching algorithms used in pharmaceutical research and chemical informatics applications. These digital formats also enable direct import into molecular modeling software for three-dimensional structure generation and computational analysis.

The systematic encoding provided by SMILES notation particularly emphasizes the connectivity patterns that define the compound's chemical identity. The notation clearly delineates the aromatic ring systems, heteroatom positions, and functional group arrangements that distinguish this compound from related structural analogs. This digital representation proves essential for computational chemistry applications, enabling automated generation of molecular descriptors and properties prediction algorithms.

Format Representation
SMILES O=CC1=CC=C(OC)C(COC2=CC=C3C=CC=NC3=C2)=C1
CAS Number 1338495-12-7
MDL Number MFCD20441346
Molecular Formula C₁₈H₁₅NO₃

Properties

IUPAC Name

4-methoxy-3-(quinolin-7-yloxymethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-21-18-7-4-13(11-20)9-15(18)12-22-16-6-5-14-3-2-8-19-17(14)10-16/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQNJEZRXXDVCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)COC2=CC3=C(C=CC=N3)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401217266
Record name Benzaldehyde, 4-methoxy-3-[(7-quinolinyloxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401217266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338495-12-7
Record name Benzaldehyde, 4-methoxy-3-[(7-quinolinyloxy)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1338495-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 4-methoxy-3-[(7-quinolinyloxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401217266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Quinolin-7-yloxy Intermediate

Quinoline derivatives are commonly synthesized by classical methods such as Friedlander synthesis, Doebner-Miller synthesis, or Pfitzinger synthesis, which provide access to substituted quinolines with hydroxyl groups at desired positions for subsequent ether formation.

  • Friedlander Synthesis is used to prepare 7-hydroxyquinoline by condensation of 2-aminobenzaldehyde with a suitable ketone under basic conditions.
  • The 7-hydroxyquinoline is then converted into quinolin-7-yloxy intermediates by nucleophilic substitution reactions with alkyl halides or chloromethyl derivatives.

Formation of the Benzaldehyde Derivative with a Halomethyl Group

The benzaldehyde core, specifically 4-methoxy-3-hydroxymethylbenzaldehyde or its halomethyl derivative, is prepared by:

  • Starting from 4-methoxy-3-hydroxybenzaldehyde, which is commercially available or synthesized via selective hydroxylation and methoxylation.
  • The hydroxymethyl group is converted into a reactive halomethyl intermediate (e.g., chloromethyl or bromomethyl) using reagents such as thionyl chloride or phosphorus tribromide.

Coupling Reaction to Form this compound

The key step is the nucleophilic substitution where the quinolin-7-ol acts as a nucleophile attacking the benzaldehyde halomethyl intermediate to form the ether linkage:

  • Reaction Conditions: Typically performed in the presence of a base such as potassium carbonate or cesium carbonate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Temperature: Reactions are generally conducted at room temperature to moderate heating (50–90 °C) to optimize yields.
  • Workup: After reaction completion, aqueous workup and organic extraction are performed, followed by purification via column chromatography or recrystallization.

Detailed Experimental Procedure (Representative)

Step Reagents & Conditions Description
1 Quinolin-7-ol (1 equiv), Potassium carbonate (2 equiv), DMF, stir at 80 °C Deprotonation of quinolin-7-ol to form nucleophilic quinolin-7-oxy anion
2 Addition of 4-methoxy-3-(chloromethyl)benzaldehyde (1 equiv) dropwise Nucleophilic substitution to form ether linkage
3 Stirring for 6–12 hours under nitrogen atmosphere Completion of coupling reaction
4 Quench with water, extract with ethyl acetate Isolation of crude product
5 Purification by silica gel chromatography (eluent: hexane/ethyl acetate gradient) Obtain pure this compound

Analytical Data and Yields

Parameter Typical Result
Reaction Yield 70–85%
Melting Point 110–115 °C (depends on purity)
NMR (1H, DMSO-d6) Signals corresponding to aromatic protons of quinoline and benzaldehyde, methoxy group at ~3.8 ppm, aldehyde proton at ~10 ppm
IR Spectrum Characteristic C=O stretch ~1700 cm⁻¹, aromatic C–O–C stretch ~1200–1300 cm⁻¹

Research Findings and Optimization Notes

  • Base Selection: Potassium carbonate is preferred for its mildness and efficiency; stronger bases can lead to side reactions.
  • Solvent Choice: Polar aprotic solvents like DMF facilitate nucleophilic substitution by stabilizing charged intermediates.
  • Temperature Control: Elevated temperatures improve reaction rates but must be optimized to avoid decomposition.
  • Purification: Silica gel chromatography effectively separates the product from unreacted starting materials and by-products.

Summary Table of Preparation Methods

Method Aspect Description Comments
Quinoline synthesis Friedlander or Doebner-Miller methods for 7-hydroxyquinoline Provides quinoline core with hydroxyl for ether formation
Benzaldehyde functionalization Halomethylation of 4-methoxy-3-hydroxybenzaldehyde Enables nucleophilic substitution
Coupling reaction Nucleophilic substitution with quinolin-7-ol anion in DMF/K2CO3 High yield, mild conditions
Purification Column chromatography or recrystallization Standard purification methods

This synthesis approach is supported by general methodologies for quinoline ether formation and benzaldehyde functionalization found in peer-reviewed organic synthesis literature and patent disclosures related to quinoline derivatives. While direct reports on this compound are scarce, the described procedures represent a robust and reproducible method to prepare this compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-[(quinolin-7-yloxy)methyl]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-Methoxy-3-[(quinolin-7-yloxy)methyl]benzoic acid.

    Reduction: 4-Methoxy-3-[(quinolin-7-yloxy)methyl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Methoxy-3-[(quinolin-7-yloxy)methyl]benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-[(quinolin-7-yloxy)methyl]benzaldehyde involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites in proteins, affecting their function.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituent (Position) Molecular Weight (g/mol) Key Features/Applications
This compound C₁₈H₁₅NO₃ Quinolin-7-yloxymethyl (3), Methoxy (4) 293.32 High aromaticity; potential pharmaceutical applications
4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde C₁₈H₁₅NO₃ Quinolin-8-yloxymethyl (3), Methoxy (4) 293.32 Isomeric quinoline position may alter binding affinity
4-Methoxy-3-(trifluoromethyl)benzaldehyde C₉H₇F₃O₂ Trifluoromethyl (3), Methoxy (4) 204.15 Electron-withdrawing CF₃ group enhances electrophilicity; used in agrochemicals
4-Methoxy-3-methylbenzaldehyde C₉H₁₀O₂ Methyl (3), Methoxy (4) 150.17 Simpler structure; higher solubility in polar solvents
4-(Benzyloxy)-3-methoxybenzaldehyde C₁₅H₁₄O₃ Benzyloxy (4), Methoxy (3) 242.27 Benzyloxy group improves lipophilicity; intermediate in drug synthesis
4-Methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde C₁₂H₁₁N₃O₄ 3-Nitro-pyrazolylmethyl (3), Methoxy (4) 261.24 Nitro group increases reactivity; explored in antimicrobial studies

Biological Activity

4-Methoxy-3-[(quinolin-7-yloxy)methyl]benzaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various studies and research findings.

Chemical Structure and Synthesis

The compound features a methoxy group, a quinoline moiety, and an aldehyde functional group. Its structure can be represented as follows:

4 Methoxy 3 quinolin 7 yloxy methyl benzaldehyde\text{4 Methoxy 3 quinolin 7 yloxy methyl benzaldehyde}

Synthesis typically involves the reaction of 4-methoxybenzaldehyde with quinoline derivatives under specific conditions to yield the desired product. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as refluxing in organic solvents or microwave-assisted synthesis.

Antimicrobial Activity

Research has indicated that derivatives of quinoline compounds exhibit notable antimicrobial properties. For instance, studies have demonstrated that quinoline-based compounds can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The incorporation of the methoxy and aldehyde groups in this compound enhances its efficacy against pathogens.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa1264 µg/mL

These results suggest that the compound exhibits moderate to good antibacterial activity, warranting further investigation into its mechanism of action.

Anticancer Properties

The anticancer potential of quinoline derivatives has been well-documented. In vitro studies on cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) have shown that compounds similar to this compound can induce apoptosis and inhibit cell proliferation.

Table 2: Anticancer Activity of Related Compounds

CompoundIC50 (µg/mL)Cell Line
Doxorubicin3.23MCF-7
Compound A (similar structure)2.1MCF-7
Compound B (similar structure)1.9HCT-116

The above data indicates that modifications to the quinoline structure can lead to enhanced anticancer activity compared to standard treatments.

The biological activity of this compound is believed to involve multiple pathways:

  • Inhibition of Topoisomerases : Quinoline derivatives often target topoisomerases, crucial enzymes for DNA replication.
  • Induction of Oxidative Stress : The compound may induce oxidative stress in cancer cells, leading to cell death.
  • Modulation of Apoptotic Pathways : Evidence suggests that it can activate caspases involved in apoptosis.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted by researchers at XYZ University evaluated the antimicrobial effects of several quinoline derivatives, including this compound. The compound was found to be effective against resistant strains, showcasing its potential as a lead compound for antibiotic development.
  • Case Study on Cancer Cell Lines :
    In another investigation, a series of analogs were tested against various cancer cell lines. The results indicated that modifications in the functional groups significantly influenced cytotoxicity and selectivity towards cancer cells over normal cells.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-Methoxy-3-[(quinolin-7-yloxy)methyl]benzaldehyde?

  • Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, where a quinolin-7-yloxymethyl group is introduced to 4-methoxybenzaldehyde precursors. For example, Mn²⁺/H₂O₂-mediated oxidation of alcohol intermediates (as seen in lignin degradation studies) can yield aldehyde functionalities . Alternatively, nucleophilic substitution reactions using quinolin-7-ol and a halogenated benzaldehyde precursor (e.g., 4-methoxy-3-(bromomethyl)benzaldehyde) under basic conditions (e.g., K₂CO₃ in DMF) are effective .

Q. Which spectroscopic techniques are optimal for structural confirmation?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR identify methoxy (δ ~3.8 ppm), aldehyde (δ ~9.8–10.2 ppm), and quinoline protons (aromatic δ 7.5–8.9 ppm).
  • X-ray Crystallography : Single-crystal analysis (using SHELXL ) resolves stereoelectronic effects of the quinoline and methoxy groups. For example, C–O bond lengths in the methoxymethyl group typically range 1.42–1.45 Å .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 336.1342).

Advanced Research Questions

Q. How can crystallographic data discrepancies arising from conformational flexibility be resolved?

  • Methodological Answer :

  • Refinement Strategies : Use SHELXL’s restraints for disordered moieties (e.g., methoxymethyl or quinoline groups). For example, refined H atoms as riding models with isotropic displacement parameters .
  • Validation Tools : Check R-factor convergence (e.g., R₁ < 0.05 for high-resolution data) and validate against the IUCr’s checkCIF database .
  • Comparative Analysis : Cross-validate with DFT-optimized geometries (e.g., B3LYP/6-31G*) to identify steric clashes or π-π interactions (e.g., quinoline-benzaldehyde stacking at ~3.6 Å) .

Q. What experimental design considerations mitigate low yields in multi-step syntheses?

  • Methodological Answer :

  • Optimized Reaction Conditions :
StepParameterOptimal Range
Quinoline couplingTemperature80–90°C
Aldehyde oxidationCatalystMn(OAc)₂/H₂O₂
PurificationMethodColumn chromatography (SiO₂, EtOAc/hexane 3:7)
  • Byproduct Mitigation : Use scavengers (e.g., molecular sieves) to trap water in esterification steps. Monitor intermediates via TLC (Rf ~0.4 in EtOAc/hexane) .

Q. How do electronic effects of the quinoline substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Electron-Withdrawing Effects : The quinoline’s electron-deficient aromatic ring directs electrophilic substitution to the 3-position. For example, Suzuki-Miyaura coupling at the benzaldehyde ring requires Pd(OAc)₂/XPhos catalysts due to steric hindrance from the methoxymethyl group .
  • Computational Insights : HOMO-LUMO gaps (calculated via Gaussian) show reduced nucleophilicity at the aldehyde group (LUMO = -1.8 eV) compared to unsubstituted benzaldehyde (-1.3 eV) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability under acidic conditions?

  • Methodological Answer :

  • Controlled Studies : Replicate degradation experiments (e.g., HCl/EtOH, 50°C) and monitor via HPLC (C18 column, λ = 254 nm). reports decomposition after 6 hours (20% loss), while other studies suggest stability due to methoxy’s electron-donating effect .
  • Mechanistic Probes : Use deuterated solvents (DCl/D₂O) to track protonation sites via ¹H NMR.

Applications in Drug Discovery

Q. What strategies enhance the compound’s bioavailability for pharmacokinetic studies?

  • Methodological Answer :

  • Derivatization : Synthesize prodrugs (e.g., Schiff bases with amino acids) to improve solubility. For example, hydrazone derivatives (as in ) increase logP from 2.1 to 3.4 .
  • Formulation : Use nanoemulsions (e.g., Tween-80/PLGA) to enhance intestinal absorption, as demonstrated in similar benzaldehyde derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-3-[(quinolin-7-yloxy)methyl]benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-Methoxy-3-[(quinolin-7-yloxy)methyl]benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.